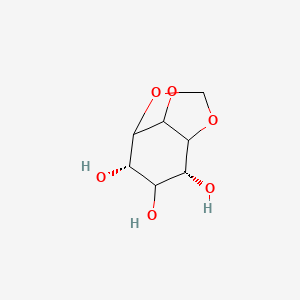![molecular formula C11H15N3O3 B579470 benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate CAS No. 17350-66-2](/img/structure/B579470.png)
benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C11H15N3O4. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate hydrazine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalytic hydrogenation can also be employed to remove the benzyl protecting group, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, hydrazine compounds, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The benzyl group can be removed under specific conditions, such as catalytic hydrogenation, to release the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the hydrazinyl group.
Boc (tert-butoxycarbonyl) carbamate: Another common protecting group for amines, but with different removal conditions.
Fmoc (fluorenylmethyloxycarbonyl) carbamate: Used in peptide synthesis, removed by base.
Uniqueness
Benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate is unique due to its specific hydrazinyl group, which provides additional reactivity and versatility in chemical synthesis. Its stability and ease of removal make it a preferred choice in certain synthetic routes.
Eigenschaften
CAS-Nummer |
17350-66-2 |
|---|---|
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.259 |
IUPAC-Name |
benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
YEORTSCBVGBQMJ-QMMMGPOBSA-N |
SMILES |
CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)
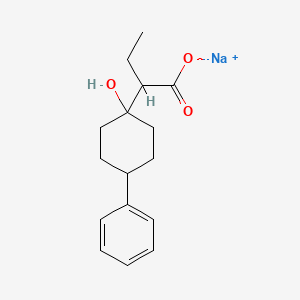
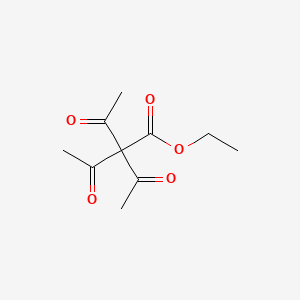
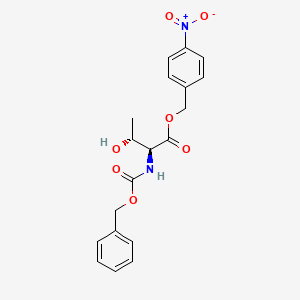
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
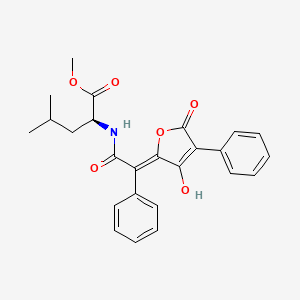
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579404.png)
![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
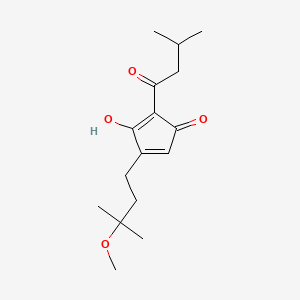
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

